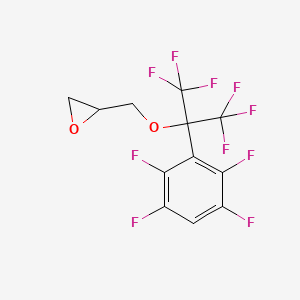
2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane typically involves the reaction of hexafluoroacetone with a tetrafluorophenyl derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the oxirane ring. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical processes.
Scientific Research Applications
2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar thermal stability and chemical resistance.
2,2,2-Trifluoroethanol: Another fluorinated alcohol used in protein studies and organic synthesis.
Hexafluoropropene oxide: A fluorinated epoxide with applications in polymer chemistry.
Uniqueness
2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane stands out due to its unique combination of fluorinated phenyl and oxirane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
Properties
Molecular Formula |
C12H6F10O2 |
|---|---|
Molecular Weight |
372.16 g/mol |
IUPAC Name |
2-[[1,1,1,3,3,3-hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C12H6F10O2/c13-5-1-6(14)9(16)7(8(5)15)10(11(17,18)19,12(20,21)22)24-3-4-2-23-4/h1,4H,2-3H2 |
InChI Key |
HOVCPYLZQKDPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(C2=C(C(=CC(=C2F)F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


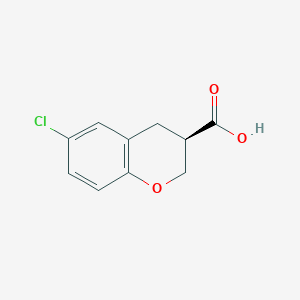
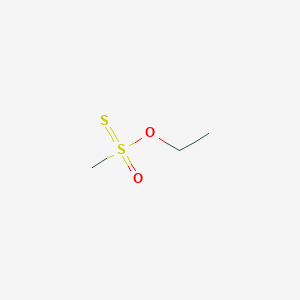
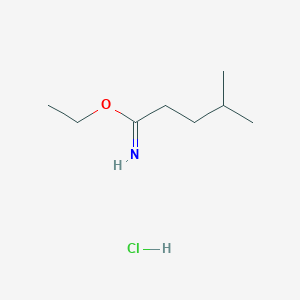
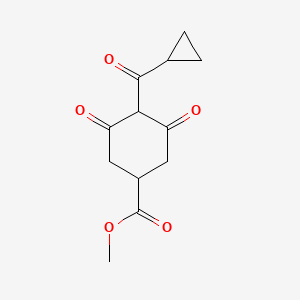

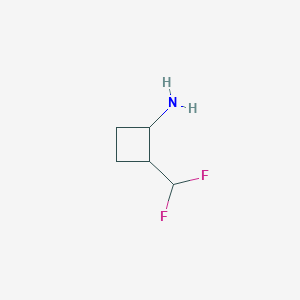
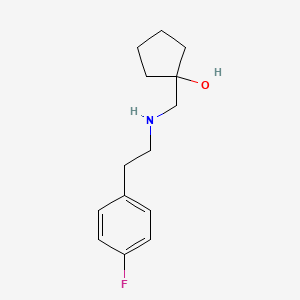


![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
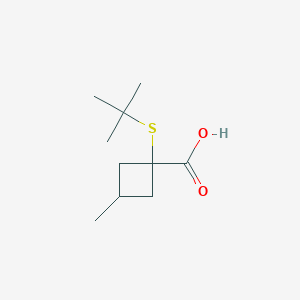
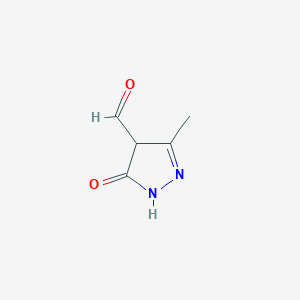
![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)
